

Abexinostat overall response rate NHL subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Abexinostat

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Abexinostat Efficacy Across NHL Subtypes

NHL Subtype	Overall Response Rate (ORR)	Complete Response (CR) Rate	Study Details
Follicular Lymphoma (FL)	56% [1]	5% (across all evaluable patients) [1]	Phase II (n=18): Global, multi-center study [1]
	50% (3/6 patients) [2]	16.7% (1/6 patients) [2]	Phase I (n=6): Chinese patient population [2]
Diffuse Large B-Cell Lymphoma (DLBCL)	31% [1]	5% (across all evaluable patients) [1]	Phase II (n=17) [1]
T-Cell Lymphoma (T-CL)	40% [1]	5% (across all evaluable patients) [1]	Phase II (n=18) [1]
Mantle Cell Lymphoma (MCL)	Information not explicitly provided in the results	5% (across all evaluable patients) [1]	Phase II (n=16) [1]

NHL Subtype	Overall Response Rate (ORR)	Complete Response (CR) Rate	Study Details
All Evaluable Patients (Pooled)	28% (24/87 patients) [1]	5% (4/87 patients) [1]	Phase II (n=87) [1]

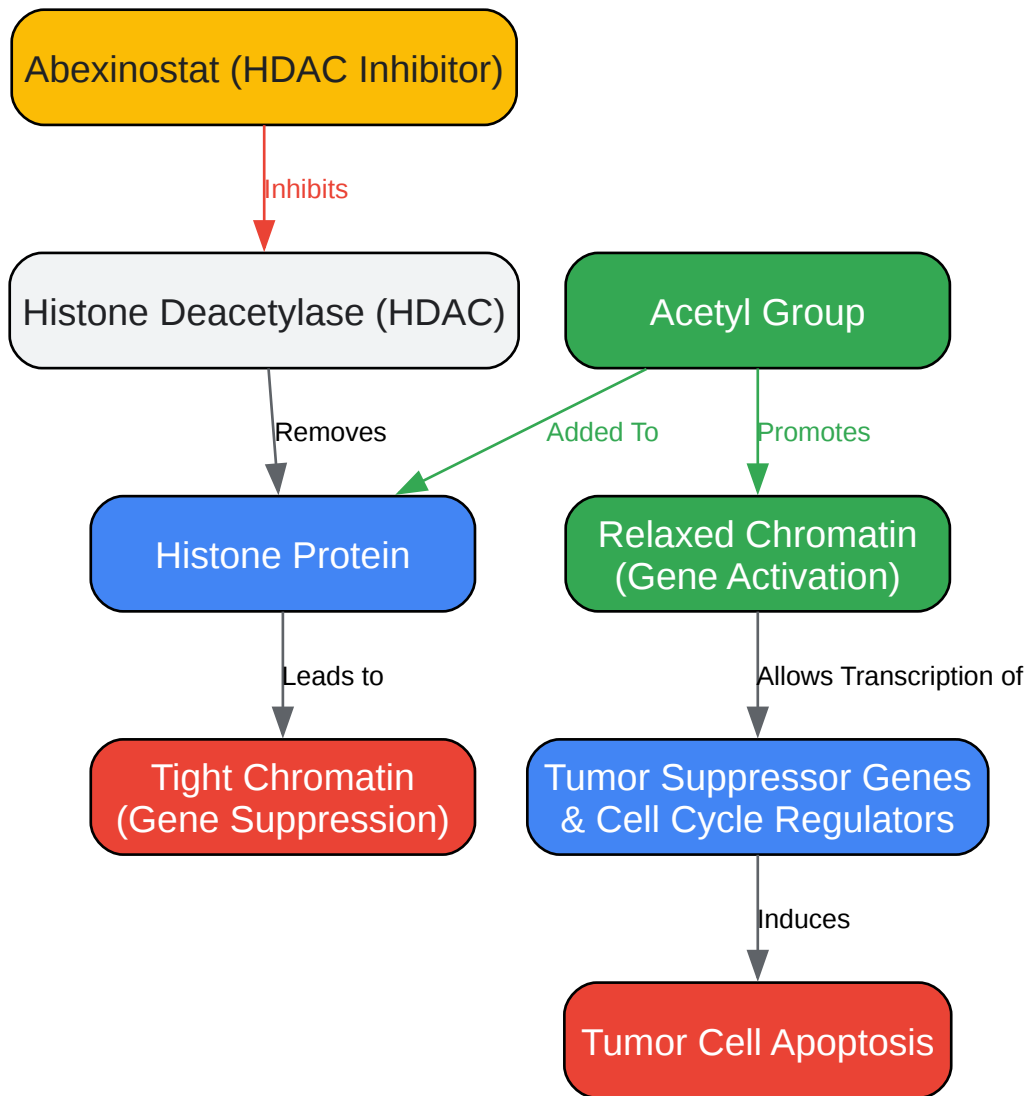
Detailed Experimental Protocols

To help you interpret the data, here are the key methodological details from the cited studies:

- Study Design:** The global Phase II trial was an open-label study where patients received oral **abexinostat** at 80 mg twice daily (BID) for 14 days of a 21-day cycle. Treatment continued until disease progression or unacceptable toxicity [1]. The Phase I study in China used a "one week on, one week off" schedule (7 days of drug followed by a 7-day drug-free interval in a 28-day cycle) [2].
- Patient Population:** The studies enrolled patients with **relapsed or refractory NHL** who had received multiple prior lines of therapy (median of 3 in the Phase II trial) [1]. This was a heavily pre-treated population.
- Response Criteria:** Tumor response was assessed using the **International Working Group Revised Response Criteria for Malignant Lymphomas** [1].
- Primary Endpoint:** The primary endpoint for the Phase II trial was the **Overall Response Rate (ORR)**, which is the proportion of patients who achieved either a complete or partial response [1].

Mechanism of Action: HDAC Inhibition

Abexinostat is a pan-histone deacetylase (HDAC) inhibitor. The following diagram illustrates its mechanism of action at the cellular level.



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As the diagram shows, **abexinostat** works by inhibiting histone deacetylases (HDACs). This leads to an accumulation of acetyl groups on histone proteins, which relaxes the chromatin structure. This open chromatin state allows for the transcription of genes that promote tumor cell death (apoptosis), such as tumor suppressor genes [1]. The drug also affects the acetylation of non-histone proteins involved in cell division and apoptosis [1].

Comparative Context and Future Directions

- **Safety Profile:** The most common grade 3 or higher treatment-related adverse event was **thrombocytopenia** (80% in the Phase II trial with a 2-weeks-on/1-week-off schedule, but only 18.2%

in the Phase I trial using a 1-week-on/1-week-off schedule) [1] [2]. This suggests the less intensive schedule may improve tolerability.

- **Research Status:** The studies conclude that **abexinostat** shows promising activity, particularly in FL and DLBCL, and that **further investigation with a less dose-intense schedule is warranted** [1] [2].

The data indicates that **abexinostat** is a promising therapeutic option for specific NHL subtypes, especially follicular lymphoma. The dosing schedule appears to be a critical factor in balancing efficacy and safety.

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References

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To cite this document: Smolecule. [Abexinostat overall response rate NHL subtypes]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548540#abexinostat-overall-response-rate-nhl-subtypes>]

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